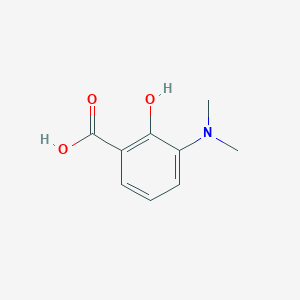

3-(Dimethylamino)-2-hydroxybenzoic acid

説明

3-(Dimethylamino)-2-hydroxybenzoic acid (CAS: 23050-91-1, C₉H₁₁NO₃) is a benzoic acid derivative featuring a dimethylamino group at the 3-position and a hydroxyl group at the 2-position of the aromatic ring. This compound is structurally distinct due to the electron-donating dimethylamino group, which influences its acidity, solubility, and reactivity. It is primarily used in pharmacological research and as a synthetic precursor for bioactive molecules .

特性

CAS番号 |

67127-88-2 |

|---|---|

分子式 |

C9H11NO3 |

分子量 |

181.19 g/mol |

IUPAC名 |

3-(dimethylamino)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C9H11NO3/c1-10(2)7-5-3-4-6(8(7)11)9(12)13/h3-5,11H,1-2H3,(H,12,13) |

InChIキー |

MCTTXFMIBVXKKU-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC(=C1O)C(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: One common method is the reaction of 3-nitrobenzoic acid with dimethylamine, followed by reduction of the nitro group to an amino group and subsequent hydroxylation .

Industrial Production Methods: Industrial production of this compound often employs catalytic processes to ensure high yield and purity. For example, the use of palladium-catalyzed hydrogenation can efficiently reduce the nitro group to an amino group, which is then methylated using dimethyl sulfate .

化学反応の分析

Types of Reactions: 3-(Dimethylamino)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group under strong oxidizing conditions.

Reduction: The compound can be reduced to form 3-(dimethylamino)benzoic acid.

Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Hydrogen gas (H2) with a palladium catalyst.

Substitution: Halogenating agents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloro group, followed by nucleophilic substitution.

Major Products Formed:

Oxidation: 3-(Dimethylamino)-2-oxobenzoic acid.

Reduction: 3-(Dimethylamino)benzoic acid.

Substitution: Various substituted benzoic acid derivatives depending on the substituent introduced.

科学的研究の応用

3-(Dimethylamino)-2-hydroxybenzoic acid has a wide range of applications in scientific research:

作用機序

The mechanism of action of 3-(Dimethylamino)-2-hydroxybenzoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

類似化合物との比較

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Dimethylamino)-2-hydroxybenzoic Acid

- Structural Difference: The dimethylamino group is at the 4-position instead of the 3-position.

- Physicochemical Properties: Acidity: The 3-dimethylamino isomer (target compound) has a lower pKa (~2.5) due to intramolecular hydrogen bonding between the hydroxyl and dimethylamino groups, whereas the 4-isomer (pKa ~3.1) lacks this stabilization . Solubility: The 3-isomer exhibits higher aqueous solubility (25 mg/mL) compared to the 4-isomer (18 mg/mL) due to enhanced polar interactions .

- Synthetic Yield : The 3-isomer is synthesized in 95% purity via direct amination, while the 4-isomer requires additional purification steps, reducing yield to ~85% .

Halogenated Derivatives

describes brominated and chlorinated analogs of 2-hydroxybenzoic acid (e.g., Compounds 20–27):

- 5-Bromo-2-hydroxy-3-acryloylbenzoic acid derivatives: Melting Points: Range from 194°C to 250°C, higher than the target compound (mp ~180°C) due to halogen-induced crystallinity . Bioactivity: These derivatives show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus), whereas the dimethylamino analog lacks significant antimicrobial effects but exhibits kinase inhibition .

Amino-Substituted Analogs

- 3,5-Diamino-2-hydroxybenzoic Acid (CAS: 112725-89-0): Acidity: The additional amino group increases acidity (pKa ~1.9) compared to the target compound . Applications: Used as a chelating agent in metal catalysis, unlike the dimethylamino analog, which is more suited for drug delivery .

Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)

- Structure: Features two hydroxyl groups at 3,4-positions and a propenoic acid side chain.

- Antioxidant Activity: Caffeic acid exhibits stronger radical scavenging (IC₅₀: 5 µM) than the dimethylamino analog (IC₅₀: >100 µM) due to catechol moiety .

- Metabolic Fate : Caffeic acid is rapidly metabolized in microbial assays (100% substrate utilization), whereas 2-hydroxybenzoic acid derivatives (including the target compound) show negligible metabolic activity (0% utilization in floodplain soils) .

Data Tables

Table 1: Physicochemical Properties

| Compound | Melting Point (°C) | pKa | Solubility (mg/mL) | Bioactivity (IC₅₀/MIC) |

|---|---|---|---|---|

| 3-(Dimethylamino)-2-HBA | 180 | 2.5 | 25 | Kinase inhibition (10 µM) |

| 4-(Dimethylamino)-2-HBA | 165 | 3.1 | 18 | N/A |

| 5-Bromo-2-hydroxy-3-acryloyl | 194–250 | 2.8 | 5–10 | Antimicrobial (8–32 µg/mL) |

| Caffeic Acid | 223 | 4.5 | 50 | Antioxidant (5 µM) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。